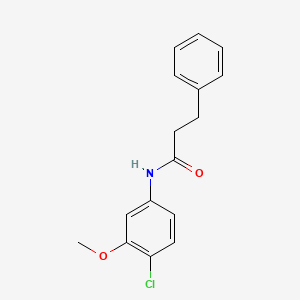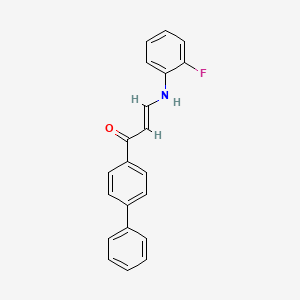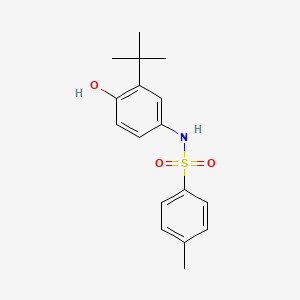
1-(2,3-Dichlorophenyl)-3-(2-methyl-3-nitrophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dichlorophenyl)-3-(2-methyl-3-nitrophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichlorophenyl)-3-(2-methyl-3-nitrophenyl)urea typically involves the reaction of 2,3-dichloroaniline with 2-methyl-3-nitroaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Safety measures are crucial due to the use of hazardous reagents like phosgene.
化学反应分析
Types of Reactions
1-(2,3-Dichlorophenyl)-3-(2-methyl-3-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Substituted urea derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2,3-Dichlorophenyl)-3-(2-methyl-3-nitrophenyl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The presence of nitro and chlorine groups can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(2,3-Dichlorophenyl)-3-phenylurea: Lacks the nitro and methyl groups, which may result in different chemical properties and applications.
1-(2,3-Dichlorophenyl)-3-(2-methylphenyl)urea: Lacks the nitro group, potentially altering its reactivity and biological activity.
1-(2,3-Dichlorophenyl)-3-(3-nitrophenyl)urea: Similar but with different substitution patterns on the aromatic ring.
Uniqueness
1-(2,3-Dichlorophenyl)-3-(2-methyl-3-nitrophenyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The combination of chlorine, methyl, and nitro groups can provide distinct properties compared to other urea derivatives.
属性
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(2-methyl-3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O3/c1-8-10(5-3-7-12(8)19(21)22)17-14(20)18-11-6-2-4-9(15)13(11)16/h2-7H,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRSAYRLXXXHCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-isopropyl-4-methyl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B5828567.png)
![2-[4-[(E)-(3-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene)methyl]phenoxy]acetamide](/img/structure/B5828575.png)
![3,4-dimethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5828581.png)


![2,3-diphenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5828605.png)
![N,N'-[(phenylphosphoryl)bis(methylene)]dianiline](/img/structure/B5828620.png)
![2-[(4-cyanophenyl)methylsulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5828626.png)
![2-[(5,6-difluoro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B5828634.png)
![2-methoxy-5-[3-methoxy-2-(methoxycarbonyl)-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B5828637.png)

![N'-(1-phenylethylidene)-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B5828649.png)

![N-[(4-fluorophenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B5828656.png)
